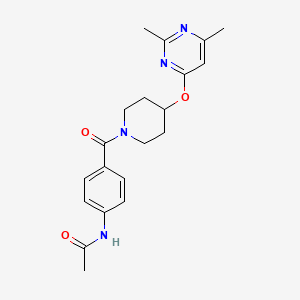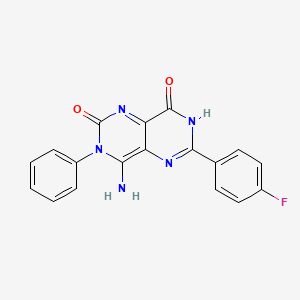![molecular formula C21H15ClN2O3 B2943596 N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methylbenzamide CAS No. 922084-47-7](/img/structure/B2943596.png)
N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methylbenzamide” is a complex organic compound. It contains a benzamide group, which is a common functional group in many pharmaceuticals . The compound also contains a dibenzo[b,f][1,4]oxazepin ring, which is a tricyclic structure found in several psychoactive drugs .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups. The dibenzo[b,f][1,4]oxazepin ring is a tricyclic structure, which can contribute to the compound’s stability and may affect its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the benzamide group could contribute to the compound’s solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Several studies have focused on the synthetic methodologies and chemical properties of dibenzo[b,f][1,4]oxazepine derivatives, which are structurally related to N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methylbenzamide. One approach involves the [2,3]-Meisenheimer rearrangement of 2-vinylazetidine N-oxides, leading to the formation of dihydro-7H-[1,2]oxazepine derivatives through oxidation reactions (Yoneda et al., 1998). Additionally, the synthesis of dibenzo[b,f][1,4]oxazepin-11(10H)-ones from 2-nitrobenzoic acids via base-catalyzed intramolecular nucleophilic substitution has been reported, highlighting the versatility of these compounds in chemical synthesis (Samet et al., 2006).
Biological Activities
Dibenzo[b,f][1,4]oxazepine derivatives exhibit a variety of biological activities, making them potential candidates for pharmacological applications. Research has shown that some benzoxepine-1,2,3-triazole hybrids, related in structure, possess antibacterial properties against Gram-negative bacteria and cytotoxicity against lung and colon cancer cell lines, indicating their potential in cancer therapy and as antibacterial agents (Kuntala et al., 2015). Moreover, polyfluorinated dibenz[b,f][1,4]oxazepines have been synthesized, with some derivatives exhibiting psychotropic properties, suggesting their use in the development of new psychiatric medications (Gerasimova et al., 1989).
Pharmacological Applications
The pharmacological relevance of dibenzo[b,f][1,4]oxazepine derivatives extends to their potential as GPCR ligands. A study highlighted the synthesis and characterization of oxazepine derivatives with high affinity for histamine receptors and aminergic GPCRs, demonstrating the importance of the chlorine substitution pattern on receptor selectivity and specificity. This research opens the door to the development of new drugs targeting these receptors, with implications for the treatment of allergies, inflammation, and psychiatric disorders (Naporra et al., 2016).
Molecular Transformations
Microbial transformation studies have also been conducted on dibenzo[b,f][1,4]oxazepine compounds to obtain novel derivatives, showcasing the utility of biotransformation in generating new molecules with potentially unique biological activities (Jiu et al., 1977). These transformations provide a method for structural modification and the discovery of compounds with enhanced or novel pharmacological properties.
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary targets of this compound, also known as N-{6-chloro-10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}-3-methylbenzamide, are the D2 dopamine receptors and the 5-HT2 serotonin receptors . These receptors play a crucial role in the regulation of mood, cognition, and behavior.
Mode of Action
The compound acts as an antagonist at the D2 dopamine and 5-HT2 serotonin receptors . This means it binds to these receptors but does not activate them, effectively blocking them and inhibiting their function. This can lead to changes in neurotransmitter levels and neural signaling.
Eigenschaften
IUPAC Name |
N-(3-chloro-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2O3/c1-12-3-2-4-13(9-12)20(25)23-15-6-8-18-16(11-15)21(26)24-17-10-14(22)5-7-19(17)27-18/h2-11H,1H3,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNYGVOBLVQJCJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)Cl)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,7-Dichloro-4-(4-fluorophenyl)-2-[4-(trifluoromethoxy)phenyl]phthalazin-1-one](/img/structure/B2943517.png)


![Ethyl 6-methyl-2-(3-((5-methyl-1,3,4-thiadiazol-2-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2943523.png)
![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)-1H-pyrazole-3-carboxylic acid](/img/structure/B2943524.png)
![2-Cyclopropyl-5-((2,6-difluorophenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2943525.png)

![N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2943529.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)propionamide](/img/structure/B2943530.png)
![N-[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2943531.png)

![6-(phenylsulfonyl)-5-(trifluoromethyl)-2-[3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone](/img/structure/B2943534.png)
![3-amino-N-(4-methoxyphenyl)-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2943536.png)